Purity Specification and Analytical Suitability for Regulatory Compliance
Desisobutyl-n-butyl Bortezomib is supplied with a minimum purity of 95%, as determined by HPLC . This purity level, while meeting the requirements for a reference standard in impurity profiling, is quantitatively distinct from other Bortezomib impurity standards, such as Bortezomib Impurity A, which is specified at a purity of ≥98% . This 3% purity differential is critical for analytical method development, as it directly impacts the accuracy of quantification limits and the reliability of system suitability tests mandated by ICH guidelines .
| Evidence Dimension | Purity (HPLC) |
|---|---|
| Target Compound Data | Minimum 95% |
| Comparator Or Baseline | Bortezomib Impurity A (CAS 289472-80-6): ≥98% |
| Quantified Difference | ≥3% absolute purity difference |
| Conditions | HPLC analysis; vendor specifications from CymitQuimica and Cayman Chemical |
Why This Matters
Procurement decisions must account for the specified purity level to ensure the reference standard meets the sensitivity requirements of the intended analytical method, as a 95% purity standard may be unsuitable for assays requiring a ≥98% purity benchmark for trace impurity quantification.
